

Introduction: The Strategic Importance of the Phenylpyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Methyl-2-phenylpyridine**

Cat. No.: **B078825**

[Get Quote](#)

3-Methyl-2-phenylpyridine (CAS No. 10273-90-2) is a heterocyclic aromatic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure, which features a pyridine ring substituted with both a methyl and a phenyl group, provides a unique combination of steric and electronic properties. This arrangement allows for a wide range of subsequent chemical modifications, including electrophilic substitutions, nucleophilic additions, and further metal-catalyzed cross-coupling reactions.^[2]

As a Senior Application Scientist, my perspective is that the true value of a building block like **3-Methyl-2-phenylpyridine** lies not just in its structure, but in its strategic utility. It serves as a foundational scaffold for constructing novel chemical entities with tailored functions. Its derivatives are frequently explored in the development of active pharmaceutical ingredients (APIs) and agrochemicals, making a deep understanding of its synthesis and properties crucial for researchers in these fields.^{[2][3]} This guide provides a comprehensive technical overview of its synthesis, analytical validation, and key applications, designed for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound dictate its handling, reaction conditions, and analytical approach. **3-Methyl-2-phenylpyridine** is typically a brown or colorless to light yellow liquid.^{[1][3]} Its key physicochemical and computed properties are summarized below for quick reference.

Table 1: Physicochemical Properties of **3-Methyl-2-phenylpyridine**

Property	Value	Source(s)
IUPAC Name	3-methyl-2-phenylpyridine	[4]
Synonyms	2-Phenyl-3-methylpyridine, 2- Phenyl- β -picoline	[4][5]
CAS Number	10273-90-2	[4]
Molecular Formula	C ₁₂ H ₁₁ N	[5][6]
Molecular Weight	169.22 g/mol	[1][2]
Appearance	Brown or Colorless to Light yellow liquid	[1][3]
Density	~1.065 g/cm ³	[2]
Boiling Point	148 °C @ 16 mmHg (21.3 mbar)	[2][6]
XLogP3	2.9	[4]

Synthesis and Mechanistic Insight: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved using modern cross-coupling methodologies. Among these, the Suzuki-Miyaura reaction is often the method of choice due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the requisite starting materials.[7][8] The reaction couples a halopyridine with a phenylboronic acid in the presence of a palladium catalyst and a base.

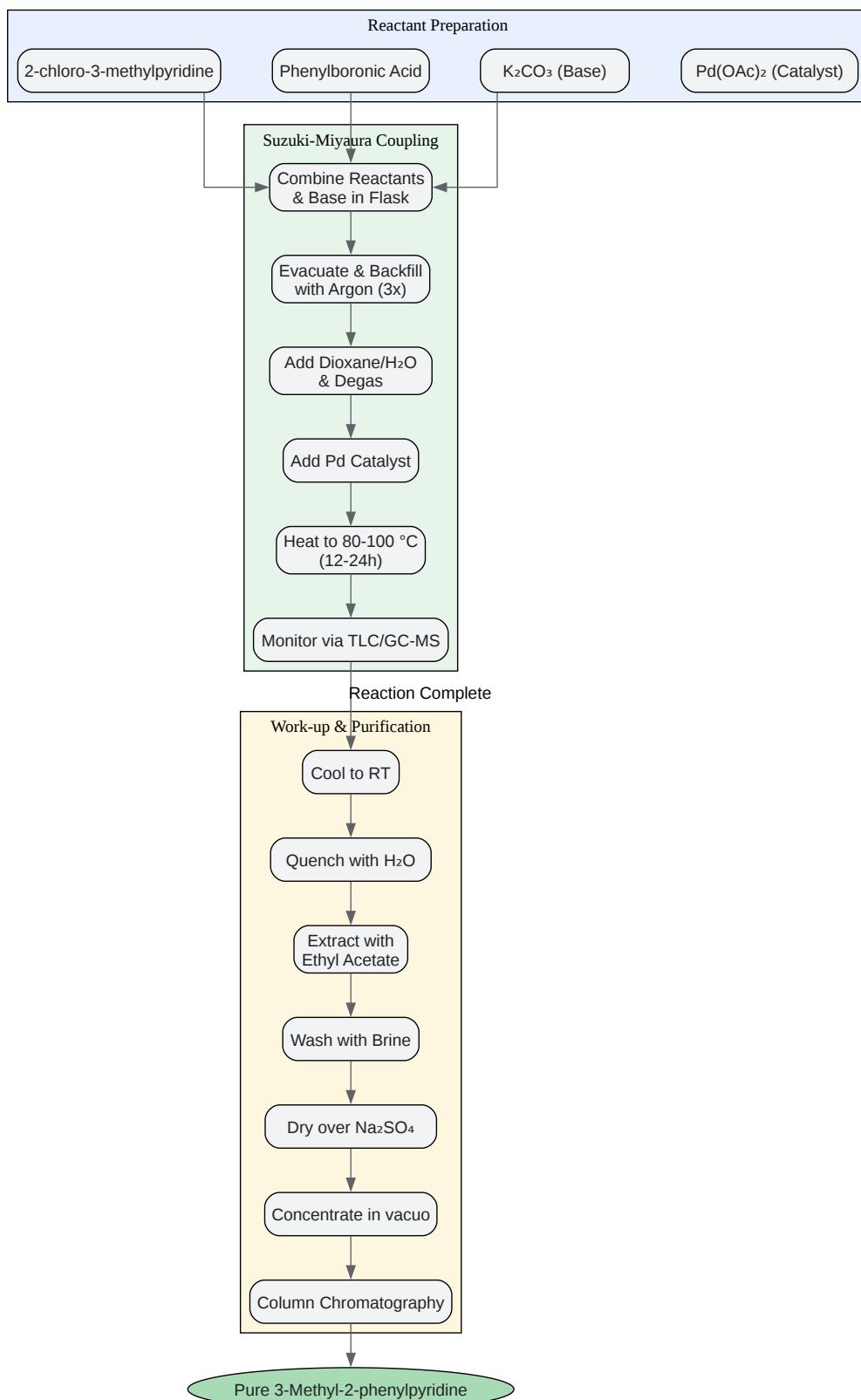
The causality behind this choice is rooted in efficiency and reliability. For this specific target, the coupling of 2-chloro-3-methylpyridine with phenylboronic acid is a logical and cost-effective strategy. While 2-bromo-3-methylpyridine would be more reactive, the chloro-analogue is often preferred on a larger scale due to lower cost.[8] The success of the reaction hinges on the precise orchestration of the catalytic cycle, which involves oxidative addition of the palladium

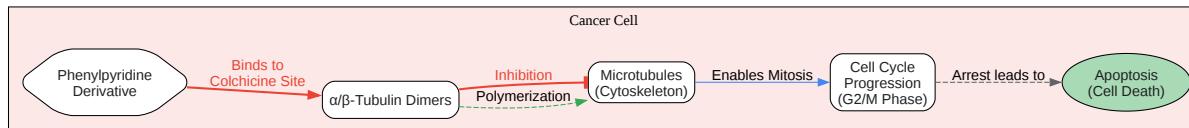
catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[9]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, where successful execution and characterization confirm the integrity of the process.

Materials:


- 2-chloro-3-methylpyridine (1.0 equiv.)
- Phenylboronic acid (1.2 - 1.5 equiv.)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.5 - 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (2-5 mol%)
- Potassium Carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3) (2.0 - 3.0 equiv.)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography


Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-3-methylpyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K_2CO_3 (2.0 equiv.).

- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be sparged with the inert gas for 15-20 minutes to remove any residual dissolved oxygen.
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1 mol%).
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na_2SO_4 .
- Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **3-Methyl-2-phenylpyridine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. 3-Methyl-2-phenylpyridine(10273-90-2) IR Spectrum [chemicalbook.com]
- 4. 3-Methyl-2-phenylpyridine | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 3-methyl-2-phenyl- [webbook.nist.gov]
- 6. Pyridine, 3-methyl-2-phenyl- [webbook.nist.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Phenylpyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078825#iupac-name-for-3-methyl-2-phenylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com